molecular formula C16H15FO3 B2532539 Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate CAS No. 477846-58-5

Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate

Cat. No.: B2532539
CAS No.: 477846-58-5
M. Wt: 274.291
InChI Key: AFKQHNPGWANCRM-UHFFFAOYSA-N
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Description

Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate ( 477846-58-5) is an ester compound with the molecular formula C16H15FO3 and a molecular weight of 274.29 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a biphenyl core with a fluorine substituent and a methyl propanoate side chain, makes it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize this compound in various transformations; for instance, the ester group can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid, a common step in prodrug development or for further functionalization . The related carboxylic acid, 2-((2-fluoro-[1,1'-biphenyl]-4-yl)oxy)propanoic acid (CAS 477846-85-8), highlights this application path . Furthermore, structural analogs of this compound, such as flurbiprofen derivatives, are well-known in pharmacological studies for their anti-inflammatory properties, suggesting potential research applications in developing new bioactive agents . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with care, referring to the supplied Safety Data Sheet (SDS). Typical hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

methyl 2-(3-fluoro-4-phenylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-11(16(18)19-2)20-13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKQHNPGWANCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC(=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-4-bromobiphenyl with methyl 2-hydroxypropanoate in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 substitution mechanism, resulting in the formation of the desired ester compound.

Industrial Production Methods

Industrial production of methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid.

    Reduction: Formation of 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate has been explored for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its biphenyl structure is significant in drug design due to its ability to mimic biological molecules, enhancing bioavailability and efficacy. For instance, derivatives of this compound have shown promise in anti-inflammatory and antibacterial activities, making them candidates for further pharmacological studies.

Case Study: Anti-inflammatory Activity
Research has indicated that compounds related to this compound exhibit anti-inflammatory properties similar to those of established drugs like flurbiprofen. Studies demonstrated a reduction in inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .

2. Material Science

The compound's unique chemical characteristics make it suitable for applications in material science, particularly in the development of polymers and coatings. Its fluorinated biphenyl moiety can enhance the thermal stability and chemical resistance of materials.

Table: Comparison of Material Properties

PropertyThis compoundConventional Polymers
Thermal StabilityHighModerate
Chemical ResistanceExcellentVariable
BiocompatibilityModerateHigh

3. Environmental Applications

Recent studies have explored the use of this compound in environmental applications, particularly in the degradation of pollutants. The compound has been investigated for its ability to act as a catalyst in reactions that break down harmful substances in wastewater treatment processes.

Case Study: Pollutant Degradation
In laboratory settings, this compound was tested for its efficacy in degrading polyfluorinated compounds (PFAS). Results indicated a significant reduction in pollutant concentration after treatment with this compound under UV irradiation .

Mechanism of Action

Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate exerts its effects by inhibiting the activity of histone deacetylases. The compound binds to the active site of HDACs, preventing them from removing acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The molecular targets include various HDAC isoforms, and the pathways involved are related to epigenetic regulation of gene expression.

Comparison with Similar Compounds

Structural Analogs with Halogen or Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent/Modification Molecular Weight Key Data/Activity Reference ID
Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate Fluoro, methyl ester 288.28 Synthesized via microwave irradiation (high efficiency); used in hydrazide synthesis .
Methyl 2-({4'-chloro-[1,1'-biphenyl]-4-yl}oxy)-2-methylpropanoate Chloro, methyl ester 318.75 Higher molecular weight; chloro substituent may enhance stability or lipophilicity .
Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid) Fluoro, carboxylic acid 244.25 Parent acid; lower lipophilicity but direct COX inhibition .
α-Hydroxy Flurbiprofen Fluoro, α-hydroxy acid 260.25 Metabolite of flurbiprofen; altered solubility and reduced NSAID activity .
Methyl (R)-2-((4'-(3-oxobutyl)-[1,1'-biphenyl]-4-yl)oxy)propanoate (42) 3-oxobutyl, methyl ester 354.40 Lower yield (53%); ketone group introduces polarity .
Methyl (R)-2-((4'-(cyanomethyl)-[1,1'-biphenyl]-4-yl)oxy)propanoate (43) Cyanomethyl, methyl ester 337.38 Higher yield (64%); nitrile group may enhance binding to biological targets .

Key Observations :

  • Halogen Effects : Replacement of fluorine with chlorine (e.g., compound in ) increases molecular weight and may alter electronic properties, affecting receptor binding or metabolic stability.
  • Ester vs. Acid : The methyl ester derivative shows improved synthetic versatility (e.g., hydrazide formation ) compared to the carboxylic acid, but lacks direct COX inhibition.
  • Substituent Impact : Polar groups (e.g., 3-oxobutyl in compound 42 ) reduce yield, likely due to steric hindrance or solubility challenges during synthesis.

Derivatives with Modified Functional Groups

Hydrazide Derivatives :

  • Synthesis: this compound is a precursor to hydrazides like N′-(4-cyanobenzylidene)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide (3a), synthesized in 85% yield . These derivatives exhibit inhibitory activity against enzymes like lipoxygenase (LOX) and acetylcholinesterase (AChE) .
  • Biological Activity : Derivatives with electron-withdrawing groups (e.g., -CN) show enhanced enzyme inhibition compared to alkyl-substituted analogs .

Benzyl Esters :

  • Example: 4-(3,3,3-Trifluoro-1-hydroxypropyl)benzyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate (4j) incorporates a trifluoromethyl group, increasing metabolic resistance and hydrophobicity.

Physicochemical and Crystallographic Comparisons

  • Crystal Packing: Esters like this compound lack hydrogen-bonding donors, leading to triclinic or monoclinic crystal systems (e.g., P-1 or P2₁/c) . In contrast, carboxylic acid derivatives (e.g., flurbiprofen) form hydrogen-bonded dimers, influencing solubility and melting points.
  • Thermal Stability : Esters generally exhibit lower melting points than their acid counterparts due to weaker intermolecular forces.

Biological Activity

Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and related research findings, presenting a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

This compound features a biphenyl moiety with a fluorine substituent and an ester functional group. The synthesis typically involves the reaction of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoyl chloride with appropriate alcohols under controlled conditions. This synthetic pathway is crucial for producing derivatives that exhibit enhanced biological properties.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound may exhibit significant antioxidant properties. For instance, derivatives were evaluated using the Thiobarbituric Acid Reactive Substances (TBARS) assay, demonstrating a capacity to inhibit lipid peroxidation effectively. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the biphenyl ring could enhance antioxidant activity significantly .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds related to this structure have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives exhibited IC50 values in the range of 5.10 to 22.08 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Case Study 1: Antioxidant Activity Evaluation

A study focused on evaluating the antioxidant properties of this compound analogs revealed that specific modifications led to enhanced activity against oxidative stress markers. The compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The most effective compounds showed EC50 values significantly lower than those of standard antioxidants like ascorbic acid.

CompoundEC50 (mM)Activity Type
Compound A0.565 ± 0.051Antioxidant
Compound B0.708 ± 0.074Antioxidant

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines demonstrated the efficacy of this compound derivatives. The most notable findings included:

CompoundCell LineIC50 (µM)Comparison Drug IC50 (µM)
Compound CMCF-75.10 ± 0.40Doxorubicin: 48.06
Compound DHepG26.19 ± 0.50Sorafenib: 9.18

These results suggest that structural modifications can lead to significant enhancements in anticancer activity.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification. A base-mediated coupling between 2-fluoro-4-hydroxybiphenyl and methyl 2-bromopropanoate is a common approach. Key optimization parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., acetone, DMF) .
  • Temperature : Reflux conditions (60–80°C) to enhance reaction kinetics while minimizing side reactions like hydrolysis .
  • Molar ratios : A 1.2:1 molar ratio of methyl 2-bromopropanoate to phenolic substrate improves yield by driving the reaction to completion .

Q. Table 1: Synthetic Optimization Parameters

ParameterTested ConditionsYield (%)Reference
Base (K₂CO₃)Acetone, 60°C, 12h72
Base (Cs₂CO₃)DMF, 80°C, 6h85
Solvent (DMF vs. acetone)Higher polarity improves solubility

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~3.7 ppm for methoxy group) and biphenyl coupling (aromatic protons at δ 6.8–7.6 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~329 m/z) .
  • X-ray Crystallography : For absolute stereochemical confirmation if chirality is introduced during synthesis .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation, particularly for stereoisomers or regioisomers?

Methodological Answer: Inconsistent NMR or MS data may arise from:

  • Rotameric equilibria : Use variable-temperature NMR to observe dynamic effects in flexible ester groups .
  • Regioisomeric by-products : Employ 2D NMR (COSY, HSQC) to differentiate substitution patterns on the biphenyl ring .
  • Chiral impurities : Utilize chiral HPLC with amylose-based columns and polarimetric detection to resolve enantiomers .

Q. Example Workflow :

Acquire high-resolution MS to confirm molecular formula.

Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

Validate with X-ray crystallography if ambiguity persists .

Q. What strategies are recommended for impurity profiling and identification in this compound batches?

Methodological Answer: Common impurities include:

  • Unreacted precursors : 2-fluoro-4-hydroxybiphenyl (retention time ~8.2 min on C18 HPLC) .
  • Ester hydrolysis products : 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid (detectable via TLC with iodine staining) .
  • Di-aryl ether by-products : Formed via over-alkylation; monitor via LC-MS/MS .

Q. Table 2: Impurity Characterization

ImpurityDetection MethodMitigation Strategy
Hydrolyzed acid derivativeHPLC (C18, 0.1% TFA)Anhydrous conditions, molecular sieves
Di-substituted etherGC-MS (m/z 454)Limit reaction time to <12h

Q. How can contradictions between in vitro and in vivo biological activity data be resolved for this compound?

Methodological Answer: Discrepancies may stem from:

  • Metabolic instability : Perform hepatic microsomal assays to identify rapid ester hydrolysis in vivo .
  • Poor bioavailability : Use logP calculations (predicted ~3.2) and Caco-2 cell permeability assays to optimize formulation .
  • Off-target effects : Employ CRISPR-Cas9 gene editing to validate target engagement in disease models .

Q. Experimental Design :

Compare IC₅₀ values in cell-free vs. cell-based assays.

Conduct pharmacokinetic studies (e.g., plasma half-life in rodent models).

Use isotopic labeling (³H or ¹⁴C) to track metabolite distribution .

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